4-Bromo-2-methylbenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of bromobenzonitrile derivatives, including compounds similar to 4-Bromo-2-methylbenzonitrile, involves halogenation, cyanation, and specific functional group transformations. One method involves the NaOMe-catalyzed bromodeboronation of cyano-6-fluorophenylboronic acid, showcasing the versatility of aryl boronic acids in constructing such molecules (Szumigala et al., 2004). Another approach is the selective monobromination of [14C]-aniline, leading to various bromobenzonitrile derivatives through subsequent reactions (Weller & Hanzlik, 1988).
Molecular Structure Analysis
The molecular structure and vibrational frequencies of compounds closely related to 4-Bromo-2-methylbenzonitrile have been extensively studied using Density Functional Theory (DFT). These studies provide insights into the electronic structure, molecular geometry, and vibrational modes, contributing to a deeper understanding of such compounds' chemical behavior and reactivity (Shajikumar & Raman, 2018).
Scientific Research Applications
- Specific Scientific Field : Nonlinear Optics
- Summary of the Application : 4-Bromo-2-methylbenzonitrile is used in the fabrication of organic nonlinear optical (NLO) materials . These materials are composed of organic compounds, which contain carbon-based molecules, and are specifically designed or synthesized to exhibit enhanced nonlinear optical effects .
- Methods of Application or Experimental Procedures : A single organic nonlinear optical crystal of 4-bromo-2-methylbenzonitrile was prepared at room temperature by the slow evaporation method . The grown crystal’s crystalline nature was verified, and the unit cell characteristics are provided as a = 4.08 Å, b = 6.61 Å, c = 28.93 Å, α = 90°, β = 90°, γ = 90° .
- Results or Outcomes : UV–Vis optical studies show UV cutoff wavelength at 221.6 nm, and the bandgap of the grown crystal was estimated at 4.87 eV using the Taucs’ plot . Photoluminescence spectra exhibited violet and red emissions . A high dielectric constant was received at a low frequency . The TG/DTA curve shows that the grown crystal was stable up to 125.59 °C . The Kurtz-Perry powder technique was applied to confirm the Second Harmonic Generation’s nature .
properties
IUPAC Name |
4-bromo-2-methylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEBMDFRIKYFCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30218075 | |
Record name | 4-Bromo-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30218075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methylbenzonitrile | |
CAS RN |
67832-11-5 | |
Record name | 4-Bromo-2-methylbenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067832115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 67832-11-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229305 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromo-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30218075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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